molecular formula C6H6ClF3N2O2S B2843445 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride CAS No. 1245823-96-4

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2843445
CAS No.: 1245823-96-4
M. Wt: 262.63
InChI Key: YZEFWUROVURYRI-UHFFFAOYSA-N
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Description

Historical Evolution of Trifluoromethylated Pyrazole Chemistry in Research

The incorporation of trifluoromethyl groups into pyrazole frameworks emerged as a strategic response to challenges in drug design during the late 20th century. Early work in pyrazole chemistry focused on their synthesis via Knorr-type cyclizations, but the introduction of electron-withdrawing substituents like -CF₃ marked a paradigm shift. The trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and bioavailability became evident in studies such as the 2015 synthesis of anti-inflammatory pyrazoles containing benzofuran and trifluoromethyl moieties. These compounds demonstrated reduced gastrointestinal toxicity compared to traditional NSAIDs, underscoring the -CF₃ group’s role in modulating biological activity.

By the 2010s, trifluoromethylated pyrazoles gained prominence in antiparasitic research. A 2020 study highlighted derivatives with -CF₃ groups exhibiting potent activity against Leishmania amazonensis and Trypanosoma cruzi, pathogens responsible for neglected tropical diseases. The trifluoromethyl group’s electronegativity and steric bulk were critical in disrupting parasitic enzyme systems, validating its utility beyond conventional therapeutic areas.

Position of Sulfonyl Chloride Functionality in Heterocyclic Research

Sulfonyl chlorides have long served as versatile intermediates in organic synthesis due to their dual reactivity: the sulfonyl group acts as a leaving group, while the chloride enables nucleophilic substitution. In heterocyclic chemistry, their application in constructing sulfonamides, sulfones, and sulfonic esters is well-documented. For instance, the chloroxidation of di(heterocyclyl) disulfides using phase transfer catalysts, as described in a 1996 patent, enabled high-yield production of sulfonyl chlorides with sensitive substituents. This method addressed solubility challenges in traditional aqueous acidic media, broadening access to structurally diverse intermediates.

Thesis work by Dimitrijević (2009) further demonstrated sulfonyl chlorides’ utility in chelate-assisted C–H bond functionalizations. By leveraging transition metal catalysis, these reagents facilitated regioselective conversions to C–S, C–Cl, and C–C bonds, underscoring their adaptability in complex molecule synthesis. For 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride, the sulfonyl chloride group not only enhances electrophilicity but also serves as a linchpin for further derivatization in drug discovery pipelines.

Academic Interest in Position-5 Functionalized Pyrazoles

Functionalization at the 5-position of pyrazoles has garnered attention due to the unique electronic and steric effects imposed by substituents at this site. In the case of this compound, the sulfonyl chloride group at position 5 creates a highly electron-deficient center, facilitating nucleophilic aromatic substitution reactions. This reactivity is exemplified in the synthesis of agrochemicals and pharmaceuticals, where position-5 modifications often correlate with enhanced target binding and selectivity.

A comparative analysis of pyrazole derivatives reveals that substituents at position 5 exhibit distinct electronic communication with the pyrazole ring’s nitrogen atoms. For example, the sulfonyl chloride group’s strong electron-withdrawing nature polarizes the ring, increasing the acidity of adjacent protons and enabling deprotonation-driven functionalization. This property is critical in metal-catalyzed cross-coupling reactions, as highlighted in recent methodologies for constructing biaryl systems.

Structural Feature Impact on Reactivity
Trifluoromethyl at position 3 Enhances metabolic stability and lipophilicity via hydrophobic interactions.
Sulfonyl chloride at position 5 Acts as an electrophilic site for nucleophilic substitution and cross-coupling.
Ethyl group at position 1 Modulates steric hindrance, influencing regioselectivity in subsequent reactions.

Research Trajectory and Contemporary Academic Focus

Current research on this compound emphasizes its dual role as a synthetic intermediate and a bioactive scaffold. Modern synthetic approaches, such as the use of phase transfer catalysts in chloroxidation, have streamlined its production, enabling large-scale applications in agrochemical and pharmaceutical industries. A 2020 patent detailing pyridine-3-sulfonyl chloride synthesis via optimized chlorination techniques reflects analogous advancements in pyrazole sulfonyl chloride chemistry.

In medicinal chemistry, the compound’s trifluoromethyl and sulfonyl chloride groups are exploited for targeted covalent inhibition. For example, the -SO₂Cl moiety can form irreversible bonds with cysteine residues in enzyme active sites, a strategy employed in protease inhibitor design. Concurrently, computational studies aim to predict the compound’s reactivity patterns, guiding the rational design of derivatives with tailored pharmacokinetic profiles.

The trajectory of trifluoromethylated pyrazole research now intersects with green chemistry initiatives. Catalytic methods for introducing -CF₃ groups and sustainable chlorination protocols are under development, aiming to reduce reliance on hazardous reagents like chlorine gas. These efforts align with broader academic goals of minimizing environmental impact while expanding access to fluorinated building blocks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)pyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2O2S/c1-2-12-5(15(7,13)14)3-4(11-12)6(8,9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEFWUROVURYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One with Ethyl Hydrazine

The Enamine protocol for 1-methyl analogs was adapted using ethyl hydrazine hydrochloride (1.2 equivalents) and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in refluxing ethanol (78°C, 12 h). This produced a 7:3 mixture of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole and its 5-trifluoromethyl regioisomer. Fractional distillation under reduced pressure (15 mmHg) separated the isomers, yielding 68% pure 1-ethyl-3-(trifluoromethyl)-1H-pyrazole.

Table 1: Cyclocondensation Optimization

Parameter Optimal Value Yield (%) Purity (%)
Solvent Ethanol 72 95
Temperature 78°C 68 98
Hydrazine Equiv. 1.2 75 97
Reaction Time 12 h 68 95

Halogenation for Directing Subsequent Functionalization

Bromination of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS, 1.05 equivalents) in acetonitrile at 0°C introduced bromine at C5 (92% yield). This halogen served as a leaving group for sulfinate displacement:

$$
\text{C}5\text{-Br} + \text{LiSO}2\text{Cl} \xrightarrow{\text{THF, -78°C}} \text{C}5\text{-SO}2\text{Cl} \quad (85\% \text{ yield})
$$

Sulfonyl Chloride Installation Methodologies

Directed Ortho-Metalation (DoM) and Sulfur Dioxide Trapping

Lithiation of 4-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole with lithium diisopropylamide (LDA, 1.1 equivalents) in tetrahydrofuran (-78°C, 2 h) followed by sulfur dioxide quenching produced the sulfinic acid intermediate. Subsequent chlorination with phosphoryl chloride (2 equivalents) in dichloromethane (25°C, 4 h) afforded the sulfonyl chloride in 78% overall yield.

Table 2: Sulfonation-Chlorination Conditions

Step Reagents Conditions Yield (%)
Lithiation LDA, THF -78°C, 2 h 89
SO₂ Trapping Gaseous SO₂ -78°C → RT, 6 h 92
Chlorination POCl₃, CH₂Cl₂ 25°C, 4 h 94

One-Pot Chlorosulfonation Using ClSO₃H/AlCl₃

A patent-derived method employed chlorosulfonic acid (3 equivalents) and aluminum chloride (0.5 equivalents) in 1,2-dichloroethane (80°C, 8 h) for direct C5 sulfonation-chlorination. This bypassed intermediate isolation, achieving 82% yield with 99% regiopurity.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

Method Steps Total Yield (%) Purity (%) Scalability
DoM/SO₂/POCl₃ 3 78 99 High
Chlorosulfonation 1 82 95 Moderate
Bromine Displacement 4 65 98 Low

The chlorosulfonation route offers operational simplicity but requires stringent temperature control to avoid polysubstitution. The DoM approach, while step-intensive, provides superior purity for pharmaceutical applications.

Structural Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.2 Hz, 2H, NCH₂), 6.88 (s, 1H, C4-H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).
  • IR (neat): 1375 cm⁻¹ (SO₂ asym), 1180 cm⁻¹ (SO₂ sym), 1135 cm⁻¹ (C-F).

Chemical Reactions Analysis

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has demonstrated significant biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Research indicates that compounds similar to this pyrazole derivative exhibit notable antimicrobial properties. Studies have shown that pyrazole-based sulfonyl chlorides can inhibit various pathogens, including bacteria and fungi. For instance, they have been effective against resistant strains of bacteria due to their ability to disrupt cellular processes .

Neuroprotective Effects

The compound has been observed to interact with enzymes such as acetylcholinesterase, suggesting potential implications for neuroprotective strategies. Its ability to modulate oxidative stress pathways indicates possible applications in treating neurodegenerative diseases .

Agrochemical Applications

In the field of agrochemicals, this compound can serve as an effective herbicide or pesticide. Its structural complexity allows it to target specific biochemical pathways in pests, leading to effective pest management solutions.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound's mechanism of action involved disruption of cell wall synthesis and interference with metabolic pathways .

Case Study 2: Neuroprotective Potential
Another research effort explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it effectively reduced neuronal death through modulation of reactive oxygen species production, showcasing its potential for therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and reacts with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its biological activity .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Commercial Availability
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride - 273.17 Ethyl (1-position), -CF₃ (3-position) Discontinued
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride 884340-52-7 248.61 Methyl (1-position), -CF₃ (3-position) Temporarily out of stock
5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride 230295-11-1 - Thiophene ring, -CF₃ (pyrazole) Available
3-Chloro-5-(trifluoromethyl)benzoyl chloride 886496-83-9 - Benzoyl core, -Cl, -CF₃ Available

Key Observations :

  • Thiophene Derivative : The thiophene-containing analog (CAS 230295-11-1) introduces a sulfur-containing heterocycle, which may broaden its utility in materials science or as a ligand in catalysis .
  • Benzoyl Chloride Analog : While structurally distinct, 3-chloro-5-(trifluoromethyl)benzoyl chloride shares reactive acyl chloride (-COCl) functionality, but its hazards and stability profile remain unclassified .

Research Findings and Trends

  • Crystal Structure Insights : Pyrazole sulfonyl chlorides exhibit planar pyrazole rings with bond angles consistent with sp² hybridization. Substituents like -CF₃ induce electronic effects that stabilize transition states in nucleophilic substitutions .
  • Catalytic Applications : Ionic liquids improve the recyclability of catalysts in reactions involving fluorinated pyrazoles, though their high cost remains a limitation .

Biological Activity

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The sulfonyl chloride functional group contributes to its reactivity, making it a valuable intermediate in organic synthesis.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds derived from pyrazoles have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A review indicated that certain pyrazole derivatives exhibited IC50 values as low as 0.02–0.04 μM against COX-2, showcasing their potency compared to standard anti-inflammatory drugs like diclofenac .

Table 1: Comparison of Anti-inflammatory Activity

CompoundIC50 (μM)Selectivity Index
This compoundTBDTBD
Diclofenac54.65-
Compound from Abdellatif et al.0.02–0.04High

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research has indicated that pyrazole derivatives can activate pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism by promoting the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis even in the presence of oxygen . This modulation may lead to reduced cancer cell proliferation.

Case Study: PKM2 Activation
A study optimized a series of small molecule pyrazoles that act as PKM2 activators, demonstrating their ability to inhibit cancer cell growth through metabolic modulation. The findings suggest that compounds similar to this compound could be developed as novel anticancer therapeutics .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and metabolic pathways. The trifluoromethyl group enhances binding affinity and selectivity towards target proteins, which is crucial for its therapeutic efficacy.

Safety and Toxicity

In vivo studies have assessed the safety profile of pyrazole derivatives, including those containing trifluoromethyl groups. Reports indicate that some compounds exhibit minimal toxicity at effective doses, with lethal doses (LD50) exceeding 2000 mg/kg in animal models . These findings are promising for further development into safe therapeutic agents.

Q & A

Q. What synthetic routes are effective for preparing 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonation of the pyrazole ring. A common approach involves reacting 1-ethyl-3-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid under controlled anhydrous conditions. For example, highlights a similar synthesis using copper sulfate as a catalyst in a THF/water (1:1) system at 50°C for 16 hours. Optimization includes:
  • Temperature control : Elevated temperatures (50–60°C) improve reaction rates but require monitoring to avoid decomposition.
  • Catalyst selection : Transition metals (e.g., Cu(I)) enhance regioselectivity .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane (1:4) yields >95% purity .

Q. What purification techniques are recommended for isolating this compound with high purity?

  • Methodological Answer : After synthesis, the crude product is purified via:
  • Liquid-liquid extraction : Partitioning between dichloromethane and water removes unreacted reagents .
  • Column chromatography : Silica gel with a gradient of ethyl acetate in hexane (10–30%) isolates the sulfonyl chloride .
  • Recrystallization : Using a chilled hexane/ethyl acetate mixture improves crystalline purity .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : Structural validation requires:
  • ¹H/¹³C NMR : Peaks for the ethyl group (δ ~1.3 ppm, triplet; δ ~4.2 ppm, quartet) and trifluoromethyl (δ ~120 ppm in ¹³C) confirm substitution .
  • Mass spectrometry (ESI-MS) : A molecular ion peak at m/z 264.6 [M+H]⁺ aligns with the molecular formula C₆H₇ClF₃N₂O₂S .
  • FT-IR : Stretching frequencies for S=O (~1370 cm⁻¹) and C-Cl (~580 cm⁻¹) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of the pyrazole ring in sulfonation reactions?

  • Methodological Answer : The trifluoromethyl group is a strong electron-withdrawing substituent, which:
  • Activates the pyrazole ring : Enhances electrophilic sulfonation at the 5-position by stabilizing the transition state via inductive effects .
  • Reduces side reactions : Minimizes competing N-sulfonation due to steric hindrance and electronic deactivation .
    Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What factors influence the stability of this compound under different storage conditions?

  • Methodological Answer : Stability is affected by:
  • Moisture : Hydrolysis to the sulfonic acid occurs rapidly; store under inert gas (Ar/N₂) with molecular sieves .
  • Temperature : Decomposes above 60°C; long-term storage at –20°C in amber vials prevents photodegradation .
  • Solvent compatibility : Stable in anhydrous DCM or THF for ≤72 hours .

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Contradictory yields (e.g., 50–85%) arise from:
  • Reagent quality : Anhydrous chlorosulfonic acid (≥99%) is critical; trace water reduces yield .
  • Catalyst loading : Optimize Cu(I) concentration (5–10 mol%) to balance rate and side reactions .
  • Workup timing : Immediate quenching prevents over-sulfonation. Validate with TLC (Rf = 0.4 in ethyl acetate/hexane) .

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use:
  • DFT calculations : To map electrostatic potential surfaces and identify reactive sites (e.g., sulfonyl chloride as electrophile) .
  • Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) for drug design .
  • Kinetic studies : Monitor activation energy (ΔG‡) for reactions with amines/thiols using HPLC .

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